

# Dihydrotetrodecamycin CAS number and molecular weight

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## Compound of Interest

Compound Name: Dihydrotetrodecamycin

Cat. No.: B1244551

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## Dihydrotetrodecamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dihydrotetrodecamycin** is a polyketide antibiotic belonging to the tetronate family of natural products. First isolated from the fermentation broth of *Streptomyces nashvillensis* MJ885-mF8, this molecule is a structural analog of the more active tetrodecamycin.<sup>[1]</sup> While exhibiting weaker antimicrobial activity itself, its unique structure and biosynthetic relationship to other bioactive tetronates make it a subject of interest for researchers in natural product chemistry, antibiotic development, and biosynthesis. This technical guide provides a comprehensive overview of **Dihydrotetrodecamycin**, including its chemical properties, production, and proposed mechanism of action.

### Core Data

The fundamental physicochemical properties of **Dihydrotetrodecamycin** are summarized below.

Property	Value	Reference
CAS Number	166403-10-7	MedchemExpress
Molecular Weight	336.38 g/mol	MedchemExpress
Molecular Formula	C <sub>18</sub> H <sub>24</sub> O <sub>6</sub>	Inferred from MW and structure
Producing Organism	Streptomyces nashvillensis MJ885-mF8	[1]
Antibacterial Activity	Weakly active against Pasteurella piscicida	[1]

## Experimental Protocols

### Fermentation of Streptomyces nashvillensis MJ885-mF8 for Dihydotetrodecamycin Production

This protocol is adapted from methodologies reported for Streptomyces species that produce compounds from the tetrodecamycin family.[2][3]

#### 1. Media Preparation:

- Seed Medium (GYA Medium):
  - Glucose: 20.0 g/L
  - Yeast Extract: 20.0 g/L
  - (NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>: 2.0 g/L
  - NaH<sub>2</sub>PO<sub>4</sub>·H<sub>2</sub>O: 5.8 g/L
  - Na<sub>2</sub>HPO<sub>4</sub>: 8.2 g/L
  - pH adjusted to 7.0
- Production Medium (GEM III N Medium):

- Glucose: 12.0 g/L
- Yeast Extract: 6.0 g/L
- Malt Extract: 30.0 g/L
- $\text{NaH}_2\text{PO}_4 \cdot \text{H}_2\text{O}$ : 5.8 g/L
- $\text{Na}_2\text{HPO}_4$ : 8.2 g/L
- pH adjusted to 7.0

## 2. Inoculum Preparation:

- Aseptically inoculate a loopful of *Streptomyces nashvillensis* MJ885-mF8 spores or mycelial fragments into a 250 mL flask containing 50 mL of GYA medium.
- Incubate at 28-30°C for 48-72 hours on a rotary shaker at 250 rpm.

## 3. Production Fermentation:

- Inoculate a 2 L baffled flask containing 500 mL of GEM III N production medium with 5% (v/v) of the seed culture.
- Incubate at 28-30°C for 5-7 days on a rotary shaker at 250 rpm.
- Monitor the production of **Dihydrotetrodecamycin** and related metabolites by HPLC analysis of the culture broth extract.

# Isolation and Purification of Dihydrotetrodecamycin

This protocol combines the general strategy outlined by Tsuchida et al. (1995) with more specific chromatographic techniques used for related compounds.[\[1\]](#)[\[2\]](#)

## 1. Extraction:

- Centrifuge the fermentation broth to separate the mycelium from the supernatant.
- Extract the supernatant twice with an equal volume of ethyl acetate.

- Extract the mycelial cake with methanol or acetone to recover intracellular product.
- Combine all organic extracts and evaporate to dryness under reduced pressure to yield a crude extract.

## 2. Initial Purification (Column Chromatography):

- Adsorb the crude extract onto a small amount of silica gel.
- Apply the adsorbed extract to a silica gel column packed in a non-polar solvent (e.g., hexane).
- Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient.
- Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing **Dihydrotetrodecamycin**.

## 3. Final Purification (High-Performance Liquid Chromatography - HPLC):

- Pool and concentrate the **Dihydrotetrodecamycin**-containing fractions from the initial purification.
- Dissolve the concentrated sample in a suitable solvent (e.g., 50% aqueous acetonitrile with 0.1% formic acid).
- Perform reverse-phase HPLC using a C18 or PFP column.
- An example gradient for a PFP column is as follows:
  - Mobile Phase A: Water with 0.1% formic acid
  - Mobile Phase B: Acetonitrile with 0.1% formic acid
  - Gradient: A linear gradient from 25% to 80% B over 20 minutes.
  - Flow Rate: 1 mL/min

- Detection: UV at 271 nm
- Collect the peak corresponding to **Dihydrotetrodecamycin** and confirm its identity by mass spectrometry and NMR.
- Lyophilize the pure fraction to obtain **Dihydrotetrodecamycin** as a solid.

## Signaling Pathways and Mechanisms

### Biosynthesis of the Tetrodecamycin Family

The biosynthesis of **Dihydrotetrodecamycin** is governed by the ted biosynthetic gene cluster. [2][4][5] The pathway involves a type I polyketide synthase (PKS) that assembles the polyketide backbone. The formation of the characteristic tetronate ring is a key step, followed by a series of enzymatic modifications including cyclizations and redox reactions to form the tetracyclic core. **Dihydrotetrodecamycin** is an intermediate or shunt product in this pathway, which can lead to the production of other tetrodecamycin analogs.

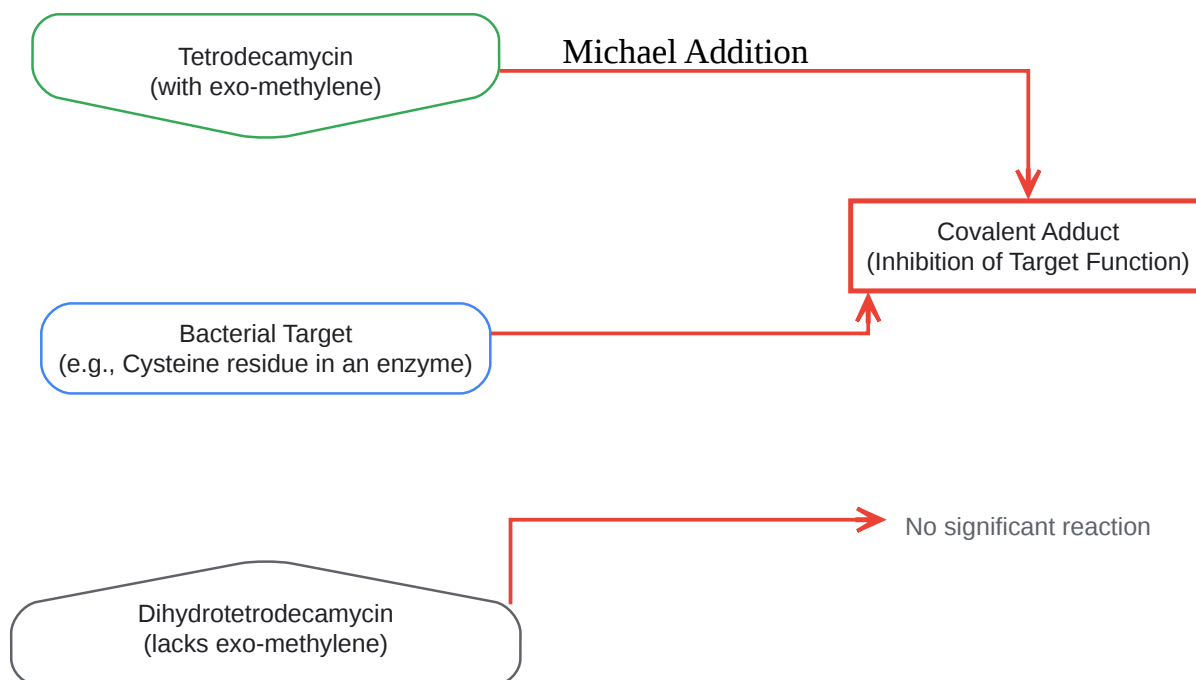


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Caption: Proposed biosynthetic pathway of **Dihydrotetrodecamycin**.

### Proposed Mechanism of Action for the Tetrodecamycin Family

The antibacterial activity of the tetrodecamycin family is hypothesized to occur via covalent modification of a biological target through a Michael addition reaction.[6] The exocyclic methylene group present in active analogs like tetrodecamycin acts as a Michael acceptor. In contrast, **Dihydrotetrodecamycin** lacks this reactive group, which is consistent with its significantly reduced bioactivity.



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Caption: Proposed Michael addition mechanism for tetrodecamycins.

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